molecular formula C8H8N2OS B1470182 [5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine CAS No. 1531780-67-2

[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine

Cat. No.: B1470182
CAS No.: 1531780-67-2
M. Wt: 180.23 g/mol
InChI Key: PLTPXYJKWBNMOH-UHFFFAOYSA-N
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Description

[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine (CAS 1531780-67-2) is a high-value heterocyclic amine building block of significant interest in medicinal chemistry and materials science research . This compound features a fused thiophene-oxazole core, an electron-rich aromatic system that contributes to a rigid, planar structure ideal for π-stacking interactions . The primary amine functional group provides a versatile handle for further derivatization, enabling conjugation or modification for the development of targeted agents . Its synthetic accessibility and functional group compatibility make it a promising scaffold for various applications, including the development of kinase inhibitors and antimicrobial agents in pharmaceutical research, as well as a component in organic electronic materials . The compound has a molecular formula of C₈H₈N₂OS and a molecular weight of 180.23 . This product is for research and further manufacturing use only, not for direct human use.

Properties

IUPAC Name

(5-thiophen-2-yl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-4-6-8(11-5-10-6)7-2-1-3-12-7/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTPXYJKWBNMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that [5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine may also interact with various cellular targets.

Pharmacokinetics

The compound’s molecular weight of 18122 g/mol suggests that it could potentially be absorbed and distributed throughout the body. The compound’s melting point of 150.31 °C and boiling point of 341.4 °C could also impact its bioavailability.

Biochemical Analysis

Biochemical Properties

[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with lysyl oxidase, a copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix. This interaction is crucial for the compound’s potential anti-metastatic properties, as lysyl oxidase is a critical mediator of tumor growth and metastatic spread. The compound’s ability to inhibit lysyl oxidase suggests its potential use in cancer therapy.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with lysyl oxidase can lead to changes in the extracellular matrix, impacting cell adhesion, migration, and invasion. Additionally, its potential to inhibit specific signaling pathways may result in altered gene expression profiles, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of lysyl oxidase, inhibiting its enzymatic activity. This inhibition prevents the cross-linking of collagens and elastin, disrupting the structural integrity of the extracellular matrix. Consequently, this can lead to reduced tumor growth and metastasis. Additionally, the compound may influence other molecular targets, contributing to its overall biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits lysyl oxidase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the extracellular matrix, where it interacts with lysyl oxidase, or to other cellular structures involved in its biological effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • CAS Number : 1531780-67-2
  • Molecular Formula : C₉H₈N₂OS
  • Molecular Weight : 196.24 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which is crucial for its therapeutic potential. For instance:

  • SIRT2 Inhibition : A study highlighted that derivatives of methanamine compounds displayed significant inhibition against SIRT2, a target for neurodegenerative diseases. The most potent derivative had an IC₅₀ of 2.47 μM, indicating strong activity compared to other known inhibitors like AGK2 (IC₅₀ = 17.75 μM) .

2. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may have cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : Compounds structurally related to this compound were tested against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. Results indicated that certain derivatives exhibited IC₅₀ values in the nanomolar range, demonstrating potent cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis is essential for understanding how structural modifications affect biological activity:

  • Modification Effects : Substituents on the oxazole ring and thiophene moiety were systematically altered to evaluate their impact on enzyme inhibition and cytotoxicity. For example, modifications that enhance hydrophobic interactions with target enzymes often resulted in increased potency .

Case Studies

Several studies provide insights into the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
SIRT2 InhibitionPotent inhibition with an IC₅₀ of 2.47 μM
Anticancer ActivityEffective against MCF-7 and A549 cell lines with IC₅₀ in nanomolar range
Antitubercular ActivityExhibited growth inhibitory activity against Mycobacterium tuberculosis

Scientific Research Applications

Chemistry

In synthetic chemistry, [5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Application AreaDescription
Building Block Used in the synthesis of complex organic molecules.
Synthetic Pathways Enables exploration of new chemical reactions and methodologies.

Biology

The compound's structural characteristics make it valuable in biological research for studying enzyme interactions and cellular pathways. It can serve as a probe to understand molecular mechanisms within biological systems.

Biological ApplicationPurpose
Enzyme Interactions To study how enzymes interact with substrates.
Cellular Pathways To investigate cellular signaling mechanisms.

Medicine

In medicinal chemistry, this compound has shown potential as a pharmaceutical intermediate. It can be utilized in the development of drugs targeting specific biological pathways, particularly in treating diseases where traditional therapies are inadequate.

Medical ApplicationDescription
Pharmaceutical Intermediate Used in synthesizing drugs for targeted therapies.
Therapeutic Agents Potential for developing new treatments for various diseases.

Case Study 1: Antitubercular Activity

A study investigated derivatives of oxazole compounds, including this compound, for their antitubercular properties against Mycobacterium tuberculosis. The research focused on the structure-activity relationship (SAR) to identify compounds with improved efficacy and reduced clearance rates.

Findings :

  • Certain modifications to the oxazole core enhanced activity against resistant strains.
  • The compound demonstrated promising results in inhibiting bacterial growth.

Case Study 2: Cancer Therapeutics

Research has explored the use of this compound derivatives as inhibitors of human sirtuin 2 (SIRT2), an enzyme implicated in cancer progression. The study highlighted the compound's ability to inhibit SIRT2 effectively, making it a candidate for further development as an anticancer agent.

Results :

  • Compounds exhibited significant inhibition rates at micromolar concentrations.
  • Molecular docking studies suggested favorable binding interactions with SIRT2.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycle Variations

1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine (SW1)
  • Core Heterocycle : Replaces oxazole with 1,3-thiazole (sulfur instead of oxygen).
  • Formula : C₈H₈N₂S₂ ().
  • Impact: Thiazole’s sulfur atom enhances lipophilicity and may improve membrane permeability compared to oxazole. Thiazoles are also known for diverse bioactivities, including antimicrobial properties ().
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
  • Core Heterocycle : 1,2,4-Oxadiazole (additional nitrogen atom).
  • Formula : C₇H₇N₃OS ().
  • Impact : Oxadiazoles exhibit higher metabolic stability and are often used in drug design for their resistance to enzymatic degradation. This compound’s planar structure may favor π-π stacking in target binding.
5-(4-Chlorophenyl)thiophen-2-yl]methanamine hydrochloride
  • Substituent : Chlorophenyl group replaces oxazole.
  • Formula : C₁₁H₁₁ClN₂S ().
  • Hydrochloride salt improves solubility for formulation.

Bioactivity Comparisons

  • Antimicrobial Activity : Triazole derivatives (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles) show moderate-to-strong antimicrobial effects ().
  • Anticancer Potential: Thiadiazole Schiff bases (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives) exhibit selective cytotoxicity, with IC₅₀ values as low as 1.28 µg/mL against breast cancer cells (MCF7) ().
  • Insecticidal/Fungicidal Activity : Thiadiazoles like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine are reported for agricultural applications ().

Physicochemical Properties

Compound Molecular Weight (g/mol) Core Heterocycle Key Substituent Solubility (Predicted)
Target Compound 178.15 1,3-Oxazole Thiophen-2-yl Moderate (polar oxazole)
SW1 (Thiazole analog) 200.30 1,3-Thiazole Thiophen-2-yl Low (lipophilic sulfur)
[3-Thiophen-2-yl-oxadiazole] 181.22 1,2,4-Oxadiazole Thiophen-2-yl Moderate
[5-(4-Chlorophenyl)thiophen-2-yl] 226.73 Thiophene 4-Chlorophenyl Low (hydrochloride salt improves)

Preparation Methods

Formation of the Oxazole Core with Thiophene Substitution

  • The 1,3-oxazole ring substituted with a thiophen-2-yl group at the 5-position can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones or α-ketoamides with thiophene derivatives.
  • A common approach involves activation of carboxylic acid derivatives (e.g., 2-(thiophen-2-yl)acetic acid) to reactive intermediates like acyl chlorides using reagents such as thionyl chloride.
  • Subsequent cyclization with nitrogen-containing nucleophiles forms the oxazole ring system.

Introduction of the Methanamine Group

  • The methanamine moiety is introduced by reaction with an amine source, often ammonium hydroxide or primary amines dissolved in protic solvents such as water or alcohols (methanol, ethanol, isopropanol).
  • The amination reaction is typically carried out in solvents including alcohols, nitriles (acetonitrile), ketones (acetone), ethers (tetrahydrofuran), halogenated solvents (dichloromethane), or aprotic polar solvents (N,N-dimethylformamide).
  • Reaction temperatures range from about 30°C to the boiling point of the solvent, with preferred conditions around 30°C.
  • Reaction times vary from 1 to 15 hours, optimally 1 to 5 hours, to ensure completion.

Representative Preparation Procedure

Step Reagents/Conditions Description
1. Activation of 2-(Thiophen-2-yl)acetic acid Thionyl chloride, reflux Converts acid to acyl chloride intermediate
2. Cyclization to form oxazole ring Reaction with nitrogen nucleophile Forms 1,3-oxazole ring substituted with thiophene
3. Amination Ammonium hydroxide or amine source in methanol or ethanol Introduces methanamine group at 4-position
4. Purification Filtration, washing, recrystallization Isolates pure this compound

Detailed Research Findings

  • A study on the acylation step showed that 2-(thiophen-2-yl)acetic acid can be efficiently converted to its acyl chloride using thionyl chloride, which then reacts with amine-containing substrates in tetrahydrofuran (THF) at room temperature over 15 hours to yield intermediates crucial for oxazole formation.
  • Patent literature describes processes where amination is performed by reacting intermediate compounds with amine sources dissolved in solvents like water or alcohols, under mild temperatures (around 30°C), with reaction times of 1 to 5 hours, achieving high yields of aminated oxazole derivatives.
  • Solvent choice is critical; polar aprotic solvents like DMF or ethers like THF facilitate the reaction, whereas halogenated solvents such as dichloromethane provide good solubility and reaction control.
  • Reaction monitoring indicates that longer reaction times and controlled temperatures improve product purity and yield, minimizing side reactions.

Comparative Analysis of Solvent Effects on Amination

Solvent Type Examples Advantages Notes
Alcohols Methanol, Ethanol, IPA Good solubility of amine sources Mild reaction conditions
Nitriles Acetonitrile Polar aprotic, stabilizes intermediates Useful for sensitive substrates
Ethers Tetrahydrofuran (THF) Good solvent for both reactants Common in acylation steps
Halogenated Solvents Dichloromethane, Chloroform Good solubility, easy removal Requires careful handling
Aprotic Polar Solvents N,N-Dimethylformamide Enhances nucleophilicity High boiling point

Summary Table of Preparation Parameters

Parameter Range/Value Comments
Reaction temperature 30°C to solvent boiling point Preferably ~30°C
Reaction time 1 to 15 hours Optimal 1–5 hours
Amination reagent Ammonium hydroxide or primary amines Dissolved in water or alcohols
Solvent choice Alcohols, nitriles, ethers, halogenated solvents, DMF Selected based on solubility and reactivity
Purification methods Filtration, washing, recrystallization Ensures high purity product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine
Reactant of Route 2
[5-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine

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